molecular formula C11H11N2+ B372771 1-Methyl-2-(2-pyridinyl)pyridinium

1-Methyl-2-(2-pyridinyl)pyridinium

Cat. No.: B372771
M. Wt: 171.22g/mol
InChI Key: JXBCKGDMEUICJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-(2-pyridinyl)pyridinium is a pyridinium-based compound offered for research purposes. The pyridinium moiety is a privileged structure in medicinal chemistry and chemical synthesis . Pyridinium ions are positively charged nitrogen-containing heterocycles known to serve as key intermediates in organic synthesis and are present in various biologically active molecules . Related structural motifs, such as the 2-(2-pyridyl) group, are frequently employed as bidentate ligands in coordination chemistry, forming complexes with metals like copper for investigations into anticancer activity and materials science . Researchers value this compound for exploring new chemical spaces, particularly in developing novel heterocyclic compounds with potential pharmacological activities . This product is strictly for research and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methyl-2-pyridin-2-ylpyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N2/c1-13-9-5-3-7-11(13)10-6-2-4-8-12-10/h2-9H,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBCKGDMEUICJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N2+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00902959
Record name NoName_3537
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00902959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Positional Isomers: 1-Methyl-4-(2-pyridinyl)pyridinium

A key structural analog is 1-methyl-4-(2-pyridinyl)pyridinium , where the quaternized nitrogen is at the 4-position instead of the 1-position. Studies on Ir(III) complexes reveal that the position of the quaternized center significantly impacts emission properties:

  • Emission Wavelength : Complexes derived from 1-methyl-2-(2-pyridinyl)pyridinium exhibit blue-green emission (λem ≈ 470–490 nm), while those from the 4-pyridinyl isomer show a redshift due to altered ligand field strength and π-conjugation .
  • Quantum Efficiency: The 2-pyridinyl isomer demonstrates higher photoluminescence quantum yields (PLQY ≈ 45–50%) compared to the 4-pyridinyl analog (PLQY ≈ 30–35%), attributed to reduced non-radiative decay pathways .

Table 1: Comparison of Positional Isomers in Ir(III) Complexes

Property 1-Methyl-2-(2-pyridinyl)pyridinium 1-Methyl-4-(2-pyridinyl)pyridinium
Emission λmax 470–490 nm 510–530 nm
PLQY 45–50% 30–35%
Ancillary Ligand 4,4′-(tBu)2bpy 4,4′-(CF3)2bpy

Substituent Variants: 1-Methyl-3-(2-pyridinyl)pyridinium

Replacing the 2-pyridinyl group with a 3-pyridinyl substituent (yielding 1-methyl-3-(2-pyridinyl)pyridinium ) alters steric and electronic interactions:

  • Steric Effects : The 3-pyridinyl group introduces torsional strain in Ir(III) complexes, reducing planarity and destabilizing the excited state. This leads to broader emission spectra and lower color purity .
  • Electron-Withdrawing Effects : The meta-substitution reduces electron density on the pyridinium ring, lowering the HOMO-LUMO gap and further redshifting emission compared to the 2-pyridinyl analog .

Functionalized Derivatives: 1-Methyl-2-(2-oxocyclohexyl)pyridinium Iodide

Derivatives with non-aromatic substituents, such as 1-methyl-2-(2-oxocyclohexyl)pyridinium iodide, exhibit distinct physicochemical properties:

  • Melting Points : The oxocyclohexyl derivative melts at 217–218°C, higher than the parent compound (typically 150–160°C for iodide salts), due to enhanced ionic interactions .
  • Reactivity : The ketone group enables nucleophilic additions, expanding utility in organic synthesis. For example, it undergoes β-elimination reactions at slower rates compared to chloroethyl analogs (see Section 2.4) .

Table 2: Physical Properties of Selected Derivatives

Compound Melting Point (°C) Solubility (Water)
1-Methyl-2-(2-pyridinyl)pyridinium iodide 151–153 Moderate
1-Methyl-2-(2-oxocyclohexyl)pyridinium iodide 217–218 Low
1-Methyl-2-(4-chloroethyl)pyridinium iodide 205–206 High

Reactivity in β-Elimination Reactions

Quaternized pyridinium compounds exhibit enhanced reactivity in β-elimination reactions compared to neutral analogs:

  • Reaction Rates : 1-Methyl-2-(2-chloroethyl)pyridinium iodide undergoes OH<sup>−</sup>-induced β-elimination 5–10 times faster than neutral 2-(2-chloroethyl)pyridine due to the positive charge stabilizing the transition state .
  • Counterion Effects : Hexafluorophosphate salts (e.g., 1-methyl-2-(2-oxocyclohexyl)pyridinium hexafluorophosphate) show lower aqueous solubility but higher thermal stability compared to iodide salts .

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